Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Descripción general

Descripción

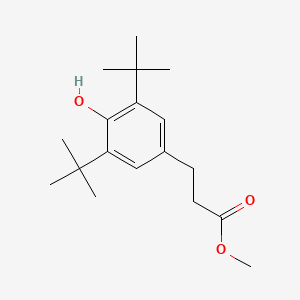

“Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate” is an organic compound with the molecular formula C18H28O3 . It is also known by the trade name "Stabiliff" . This compound is a mono-constituent substance and is used as an antioxidant in polyethylene .

Synthesis Analysis

The synthesis of “this compound” involves taking 2,6-di-tert-butyl phenol and methyl acrylate as raw materials. Under the catalytic effect of inorganic base sodium methanolate, a Michael addition reaction is performed to obtain the compound through H-1,5 migration . The synthetic route is simple, direct, and convenient .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C18H28O3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a Michael addition reaction under the catalytic effect of inorganic base sodium methanolate .Physical and Chemical Properties Analysis

“this compound” is a solid substance under normal conditions . It has a melting point of 63-65°C . It is soluble in methanol .Aplicaciones Científicas De Investigación

Synthesis and Process Improvement

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is a key raw material in producing various antioxidants, including antioxidant 1010 and 1076. Research by Huo Xiao-jian (2010) focused on improving its yield through process optimization. The study achieved an average yield of 95% by using KOH as a catalyst under specific reaction conditions.

Synthesis of Novel Antioxidants

The compound serves as a raw material for synthesizing new antioxidants. Wang We (2014) describes methods for synthesizing methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate and its use in creating novel antioxidants. The study also introduces the assortment and performance of these new antioxidants.

Antioxidant Applications in Polymers

Research by Runzeng Liu & S. Mabury (2021) discusses the presence of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants in various environments, indicating their widespread use in polymers. The study suggests the potential of using a derivative, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, as a urinary biomarker for human exposure to these antioxidants.

Ashless Antioxidant Preparation

A study by Zhou Xu-guang (2007) details the preparation of an ashless antioxidant from methyl 3-(3,5-ditertbutyl-4-hydroxyphenyl) propionate. The resulting product showed high effective component content and good anti-oxidation properties.

Lubricating Base Oil Modification

T. Jing (2012) synthesized antioxidant-modified esters using this compound, which were then used as lubricating base oil. These esters demonstrated excellent thermal oxidation stabilityand good antioxidation properties, making them suitable for use as lubricating base oil.

Development of New Antioxidant Processes

The study by Li Yan-yun (2005) focuses on creating N,N'-bis[3-(3',5'-di-tert-butyl-4'-hydroxyphenyl) propionyl] hexanethylene diamine using methyl-3-(3,5-di-tert-butyl-4'-hydroxyphenyl) propionate. The research explored various factors affecting the yield and purity of the product, which has potential applications as an antioxidant.

Antioxidant in Polymer Applications

Liu Rong-wei (2008) synthesized an intramolecular complex antioxidant from this compound. The antioxidant was tested in polypropylene (PP), showing improved oxidation induction time and fluidity.

Antioxidant Stability in Synthetic Ester Oil

Research by Lina Huang et al. (2018) involved loading methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate on mesoporous silica nanoparticles to enhance the antioxidant stability of synthetic ester lubricant oil. The study demonstrated the effective slow-down of oil oxidation and prolonged oxidation induction time.

Environmental Impact Assessment

A comparative risk analysis by M. Herrchen, W. Kördel, & W. Klein (1997) assessed the environmental impact of Octadecyl 3(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, a related antioxidant. The study found no significant environmental and toxicological concern compared to other substances under review.

Mecanismo De Acción

Target of Action

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is primarily an antioxidant . Its primary targets are reactive oxygen species (ROS) that can cause oxidative damage to cells and tissues .

Mode of Action

The compound’s antioxidant action is due to the presence of a phenolic OH group in its structure . Despite the steric crowding of the OH group, it participates in intermolecular hydrogen bonding with the ester carbonyl O atom . This interaction allows the compound to neutralize ROS, thereby preventing oxidative damage .

Result of Action

The primary result of the compound’s action is the prevention of oxidative damage. By neutralizing ROS, it can protect cells and tissues from oxidative stress . This can potentially prevent or mitigate the effects of various diseases related to oxidative stress.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other antioxidants or pro-oxidants can affect its efficacy. Additionally, factors such as pH and temperature can influence its stability and reactivity .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate plays a crucial role in biochemical reactions due to its antioxidant activity. It interacts with reactive oxygen species (ROS) and free radicals, neutralizing them and preventing oxidative damage to biomolecules such as lipids, proteins, and nucleic acids. The compound’s phenolic hydroxyl group is responsible for its radical-scavenging ability, forming stable phenoxyl radicals upon reaction with ROS . Additionally, this compound can undergo transesterification reactions with various alcohols, leading to the formation of other antioxidant derivatives .

Cellular Effects

This compound exerts significant effects on cellular processes by modulating oxidative stress levels. It protects cells from oxidative damage by scavenging ROS and free radicals, thereby maintaining cellular integrity and function. This compound has been shown to enhance cell viability and reduce apoptosis in various cell types exposed to oxidative stress . Furthermore, it influences cell signaling pathways related to oxidative stress response, such as the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) and the upregulation of antioxidant enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with ROS and free radicals. The phenolic hydroxyl group of the compound donates a hydrogen atom to neutralize ROS, forming a stable phenoxyl radical. This radical can further react with other ROS, effectively terminating the chain reaction of oxidative damage . Additionally, this compound can inhibit lipid peroxidation by stabilizing lipid radicals and preventing the propagation of lipid oxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under various conditions, maintaining its antioxidant activity for extended periods . Prolonged exposure to high temperatures or UV radiation can lead to its degradation, resulting in a decrease in its antioxidant efficacy . Long-term studies have shown that this compound can provide sustained protection against oxidative stress in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits protective effects against oxidative stress, enhancing antioxidant defense mechanisms and reducing oxidative damage . At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

This compound is involved in metabolic pathways related to antioxidant defense. It interacts with enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase, enhancing their activity and promoting the detoxification of ROS . The compound also affects metabolic flux by modulating the levels of metabolites involved in oxidative stress response, such as glutathione and ascorbate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins . It can accumulate in lipid-rich regions, such as cell membranes, where it exerts its antioxidant effects by stabilizing lipid radicals and preventing lipid peroxidation . The compound’s distribution is influenced by its lipophilicity, allowing it to localize in hydrophobic environments .

Subcellular Localization

This compound is primarily localized in the cytoplasm and cell membranes . Its subcellular localization is influenced by its lipophilic nature, allowing it to integrate into lipid bilayers and exert its antioxidant effects at the membrane level . The compound does not possess specific targeting signals or post-translational modifications that direct it to specific organelles .

Propiedades

IUPAC Name |

methyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-17(2,3)13-10-12(8-9-15(19)21-7)11-14(16(13)20)18(4,5)6/h10-11,20H,8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMJCECEFTYEKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027623 | |

| Record name | Methyl 3,5-bis(tert-butyl)-4-hydroxyhydrocinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6386-38-5 | |

| Record name | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6386-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl di-t-butyl hydroxyhydrocinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3,5-bis(tert-butyl)-4-hydroxyhydrocinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL DI-T-BUTYL HYDROXYHYDROCINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35RWF1ITXJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1361725.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1361732.png)

![N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine](/img/structure/B1361734.png)